Bornyl cinnamate
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Overview
Description
Bornyl cinnamate is an ester compound formed from the reaction between borneol and cinnamic acid. It is known for its aromatic properties and is often used in the fragrance and flavor industry. The compound has also been studied for its potential biological activities, including antimicrobial and antileishmanial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bornyl cinnamate can be synthesized through the esterification of borneol with cinnamic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bornyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms like alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: Its aromatic properties make it valuable in the fragrance and flavor industry.
Mechanism of Action
The mechanism by which bornyl cinnamate exerts its effects involves interactions with cellular membranes and enzymes. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In the case of its antileishmanial activity, this compound induces mitochondrial swelling and loss of mitochondrial transmembrane potential in Leishmania major promastigotes .
Comparison with Similar Compounds
Bornyl cinnamate can be compared with other cinnamate esters such as:
- Ethyl cinnamate
- Methyl cinnamate
- Butyl cinnamate
These compounds share similar aromatic properties and biological activities but differ in their specific chemical structures and reactivity. This compound is unique due to its specific ester linkage with borneol, which imparts distinct physical and chemical properties .
Properties
CAS No. |
6330-67-2 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+/t15-,16+,19+/m0/s1 |
InChI Key |
ACTRLDZRLKIJEH-FXOMATFNSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
Synonyms |
bornyl cinnamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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